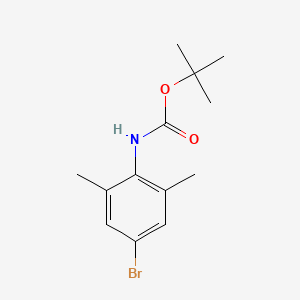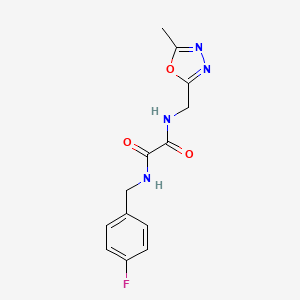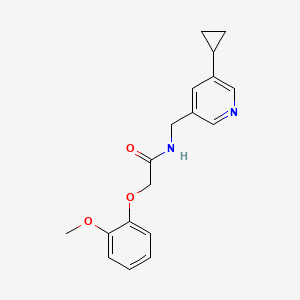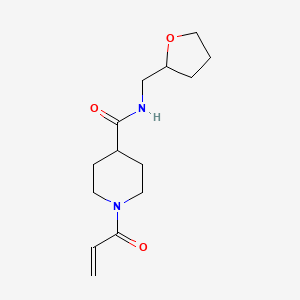
N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide (OPC-31260) is a synthetic compound that belongs to the class of piperidine carboxamides. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death. N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide can also inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have various biochemical and physiological effects. It can reduce oxidative stress and inflammation, inhibit cell proliferation, induce apoptosis, and regulate gene expression. N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide can also improve mitochondrial function and reduce mitochondrial damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide is its potential therapeutic applications in various fields. It can also be easily synthesized through a multi-step process. However, one of the limitations is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide. One of the potential applications is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide can also be studied for its potential applications in epigenetic therapy and as a chemosensitizer in cancer therapy. Further studies can also focus on improving its solubility and bioavailability for better pharmacokinetics.
Synthesemethoden
N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of piperidine with oxalyl chloride, followed by the reaction of the resulting compound with 2-methyl-2-oxazoline. The final step involves the reaction of the intermediate compound with propargylamine to yield N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide has been studied extensively for its potential therapeutic applications in various fields. In neuroscience, it has been shown to have neuroprotective effects and can reduce oxidative stress-induced neuronal damage. In cancer research, N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In cardiovascular diseases, N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have cardioprotective effects and can reduce myocardial infarction size.
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-2-13(17)16-7-5-11(6-8-16)14(18)15-10-12-4-3-9-19-12/h2,11-12H,1,3-10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICSEPLJWLZVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Isopropyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2510976.png)
![4-N-(4-chlorophenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2510977.png)


![[4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2510980.png)
![ethyl 6-(acetyloxy)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B2510981.png)
![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride](/img/structure/B2510986.png)


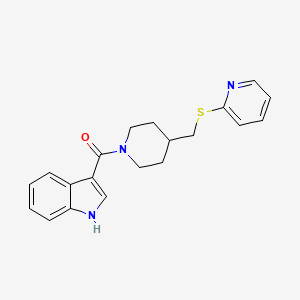
![N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2510993.png)
